molecular formula C11H16BrNO3 B8151135 5-Bromo-2-(2,2-diethoxyethoxy)pyridine

5-Bromo-2-(2,2-diethoxyethoxy)pyridine

Cat. No.: B8151135
M. Wt: 290.15 g/mol
InChI Key: WWZSPDPTZXIGFP-UHFFFAOYSA-N
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Description

5-Bromo-2-(2,2-diethoxyethoxy)pyridine: is an organic compound with the molecular formula C10H14BrNO3 . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 5-position and a 2,2-diethoxyethoxy group at the 2-position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(2,2-diethoxyethoxy)pyridine typically involves the bromination of 2-(2,2-diethoxyethoxy)pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Bromo-2-(2,2-diethoxyethoxy)pyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed:

    Substitution: Formation of 2-(2,2-diethoxyethoxy)pyridine derivatives with different substituents at the 5-position.

    Oxidation: Introduction of hydroxyl or carbonyl groups at the 5-position.

    Reduction: Formation of 5-hydroxy-2-(2,2-diethoxyethoxy)pyridine.

Scientific Research Applications

Chemistry: 5-Bromo-2-(2,2-diethoxyethoxy)pyridine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science.

Biology: In biological research, this compound can be used to study the effects of brominated pyridine derivatives on biological systems. It may be used in the development of new drugs or as a probe to investigate biochemical pathways.

Medicine: The compound has potential applications in the development of pharmaceuticals. Its derivatives may exhibit biological activity and can be explored for therapeutic purposes.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2,2-diethoxyethoxy)pyridine depends on its specific application. In chemical reactions, the bromine atom at the 5-position is a key reactive site that can participate in various substitution and coupling reactions. The 2,2-diethoxyethoxy group at the 2-position can influence the compound’s reactivity and solubility.

In biological systems, the compound may interact with specific molecular targets such as enzymes or receptors. The exact pathways and targets would depend on the specific derivative and its intended use in research or therapy.

Comparison with Similar Compounds

    5-Bromo-2-ethoxypyridine: This compound has a similar structure but with an ethoxy group instead of the 2,2-diethoxyethoxy group.

    5-Bromo-2-(dimethoxymethyl)pyridine: This compound has a dimethoxymethyl group at the 2-position instead of the 2,2-diethoxyethoxy group.

    2-Bromo-5-(difluoromethyl)pyridine: This compound has a difluoromethyl group at the 5-position instead of the 2,2-diethoxyethoxy group.

Uniqueness: 5-Bromo-2-(2,2-diethoxyethoxy)pyridine is unique due to the presence of the 2,2-diethoxyethoxy group, which can impart different chemical and physical properties compared to other brominated pyridine derivatives

Properties

IUPAC Name

5-bromo-2-(2,2-diethoxyethoxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO3/c1-3-14-11(15-4-2)8-16-10-6-5-9(12)7-13-10/h5-7,11H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWZSPDPTZXIGFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(COC1=NC=C(C=C1)Br)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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